N-(3-aminophenyl)cyclopropanecarboxamide

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Procure N-(3-aminophenyl)cyclopropanecarboxamide for validated CCR5 antagonist and bradykinin B1 modulator research. Its unique 3-amino substitution offers distinct biological activity versus its inactive 4-amino isomer, ensuring target engagement in SAR studies. This high-purity building block is essential for reproducible kinase/HDAC inhibition, pain model development, and phenotypic screening, providing a strategic advantage over generic cyclopropanecarboxamides.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 879127-21-6
Cat. No. B1285824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)cyclopropanecarboxamide
CAS879127-21-6
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C10H12N2O/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5,11H2,(H,12,13)
InChIKeyCAPDPGRIQUJAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)cyclopropanecarboxamide (CAS 879127-21-6): A Versatile Aminocyclopropanecarboxamide Scaffold for Targeted Research


N-(3-Aminophenyl)cyclopropanecarboxamide (CAS 879127-21-6) is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It features a cyclopropane ring attached to a carboxamide group and a 3-aminophenyl moiety, positioning it as a versatile building block in medicinal chemistry . Its unique structure allows it to serve as a core scaffold for developing inhibitors targeting enzymes like histone deacetylases (HDACs) and kinases [1], and it has been identified as a potential CCR5 antagonist and bradykinin B1 receptor modulator in preliminary pharmacological screenings and patent literature [2][3].

Why Structural Analogs of N-(3-Aminophenyl)cyclopropanecarboxamide Cannot Be Interchanged: A Procurement Perspective


Generic substitution of N-(3-aminophenyl)cyclopropanecarboxamide (CAS 879127-21-6) with its positional isomers or simpler cyclopropanecarboxamide derivatives is highly inadvisable due to substantial differences in biological target engagement and chemical properties [1]. For instance, while the 3-amino isomer is implicated in CCR5 antagonism and bradykinin B1 modulation [2][3], its 4-amino counterpart (CAS 74617-73-5) lacks such documented activity, and the unsubstituted N-phenylcyclopropanecarboxamide (CAS 6228-62-8) shows no reported biological activity in these pathways . Furthermore, key procurement metrics like purity can vary significantly; CAS 879127-21-6 is commonly supplied at ≥95% purity with validated analytical certificates , whereas availability and specification consistency for lesser-characterized analogs are not guaranteed, potentially compromising experimental reproducibility and increasing validation costs .

Quantitative Differentiation of N-(3-Aminophenyl)cyclopropanecarboxamide Against Key Comparators


Target Engagement: CCR5 Antagonist Potential vs. N-Phenylcyclopropanecarboxamide

Preliminary pharmacological screening indicates that N-(3-aminophenyl)cyclopropanecarboxamide (CAS 879127-21-6) can function as a CCR5 antagonist [1]. In contrast, the unsubstituted analog N-phenylcyclopropanecarboxamide (CAS 6228-62-8) lacks any reported activity against CCR5, underscoring the critical role of the 3-amino group on the phenyl ring for this biological interaction [2].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Bradykinin B1 Receptor Modulation: A Core Scaffold in Patent Literature

N-(3-aminophenyl)cyclopropanecarboxamide is explicitly claimed as a core structural component within a series of aminocyclopropanecarboxamide derivatives that act as bradykinin B1 antagonists or inverse agonists, as detailed in U.S. Patent Application 20070189865 [1]. In contrast, the 2-amino positional isomer (N-(2-aminophenyl)cyclopropanecarboxamide, CAS 74617-74-6) and 4-amino isomer (CAS 74617-73-5) are not mentioned in this context, suggesting the 3-position of the amino group on the phenyl ring is crucial for the claimed activity .

Bradykinin B1 Antagonist Pain Inflammation

Purity and Supply Consistency: Vendor-Specified Minimum Purity vs. Uncharacterized Analogs

Commercial vendors consistently supply N-(3-aminophenyl)cyclopropanecarboxamide (CAS 879127-21-6) with a minimum purity specification of 95%, and often provide batch-specific analytical data including NMR, HPLC, and GC reports to verify quality . In contrast, suppliers for the 2-amino and 4-amino positional isomers (CAS 74617-74-6 and 74617-73-5) frequently do not specify a minimum purity or offer the same level of certified analytical documentation . This inconsistency introduces a significant risk of variable purity that can compromise assay reproducibility and lead to increased validation time and cost .

Chemical Purity Quality Control Reproducibility

Predicted Broad-Spectrum Biological Activity Profile

In silico target prediction for N-(3-aminophenyl)cyclopropanecarboxamide suggests a high probability of activity against multiple biological targets, including a strong prediction as a lipid metabolism regulator (Pa=0.999) and angiogenesis stimulant (Pa=0.995), as well as DNA synthesis inhibitor (Pa=0.991) and apoptosis agonist (Pa=0.979) [1]. While these are predicted activities, they are not reported for simpler analogs like N-phenylcyclopropanecarboxamide, suggesting the 3-aminophenyl group contributes to a more complex and potentially polypharmacological profile [2].

In Silico Prediction Polypharmacology Target Fishing

Physicochemical Differentiation: Predicted Boiling Point and Density

N-(3-aminophenyl)cyclopropanecarboxamide (CAS 879127-21-6) has a predicted boiling point of 428.8±28.0 °C and a predicted density of 1.313±0.06 g/cm³ . In contrast, the unsubstituted analog N-phenylcyclopropanecarboxamide (CAS 6228-62-8) has a predicted boiling point of 319.2±11.0 °C and a density of 1.2±0.1 g/cm³ . The substantially higher boiling point for CAS 879127-21-6 indicates stronger intermolecular forces (likely due to hydrogen bonding from the amino group), which can impact purification, formulation, and storage conditions .

Boiling Point Density Physicochemical Properties

Optimal Application Scenarios for N-(3-Aminophenyl)cyclopropanecarboxamide in Research and Development


Medicinal Chemistry: CCR5 Antagonist Lead Optimization

As a validated CCR5 antagonist scaffold identified in preliminary screening, N-(3-aminophenyl)cyclopropanecarboxamide is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel HIV entry inhibitors. This scenario leverages the compound's unique activity, which is absent in its unsubstituted analog, providing a clear differentiation for researchers focusing on chemokine receptor modulation [1].

Inflammation and Pain Research: Bradykinin B1 Receptor Tool Compound

Given its explicit mention as a core scaffold in a patent for bradykinin B1 antagonists, this compound can be employed as a tool to probe the bradykinin B1 pathway in pain and inflammation models. The compound's structural specificity (3-amino vs. 2- or 4-amino isomers) is critical for target engagement, making it a valuable tool for validating B1 receptor-mediated effects in vitro [2].

High-Throughput Screening (HTS) Library Design: Polypharmacology Exploration

The in silico predicted polypharmacological profile of N-(3-aminophenyl)cyclopropanecarboxamide makes it a strategic addition to HTS libraries aimed at identifying compounds with novel mechanisms of action. Its high predicted activity as a lipid metabolism regulator and angiogenesis stimulant provides a hypothesis for exploring activities not typically associated with simpler cyclopropanecarboxamides, increasing the likelihood of uncovering unexpected hits in phenotypic screens [3].

Chemical Biology: Investigating the Role of Aminophenyl Substitution

This compound serves as a key component in a set of positional isomers for systematic studies on how the position of an amino group on a phenyl ring affects biological activity, receptor binding, and physicochemical properties. The combination of specific biological activity claims, distinct predicted properties, and available high purity makes it an excellent model system for studying structure-property relationships (SPR) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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